[LYS(AC)11]-CHARYBDOTOXIN
CAS No.: 187887-48-5
Cat. No.: VC0069299
Molecular Formula: C178H279N57O56S7
Molecular Weight: 4337.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 187887-48-5 |
|---|---|
| Molecular Formula | C178H279N57O56S7 |
| Molecular Weight | 4337.92 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
[LYS(AC)11]-CHARYBDOTOXIN is a 37-amino acid peptide characterized by the acetylation of the lysine residue at position 11. This post-translational modification reduces the peptide’s susceptibility to enzymatic degradation while preserving its tertiary structure. The molecular formula C₁₇₈H₂₇₉N₅₇O₅₆S₇ reflects its intricate composition, which includes seven sulfur atoms critical for forming disulfide bridges . These bridges stabilize the peptide’s β-sheet and α-helical domains, enabling precise interactions with potassium channels.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇₈H₂₇₉N₅₇O₅₆S₇ |
| Molecular Weight | 4337.92 g/mol |
| Storage Conditions | −20°C (lyophilized) |
| Primary Modification | Acetylation at Lysine-11 |
Structural Determinants of Function
Nuclear magnetic resonance (NMR) studies of native charybdotoxin reveal a compact globular structure dominated by three disulfide bonds (Cys7–Cys28, Cys13–Cys33, and Cys17–Cys35) . The acetylation at Lys11 introduces steric and electrostatic alterations that enhance binding specificity for Kv1.3 and BK (Ca²⁺-activated potassium) channels . Comparative analyses with unmodified charybdotoxin demonstrate that this modification reduces off-target interactions, particularly with cardiac Kv1.5 and hERG channels, thereby improving therapeutic safety profiles .
Synthesis and Production
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of [LYS(AC)11]-CHARYBDOTOXIN employs SPPS, a method ensuring high fidelity in amino acid sequencing. The process begins with a Fmoc-Cys(Trt)-2-chlorotrityl resin to anchor the C-terminal cysteine, minimizing racemization during elongation. Sequential coupling of Fmoc-protected amino acids under controlled pH and temperature conditions ensures optimal yield. Critical steps include:
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Deprotection: Removal of Fmoc groups using piperidine.
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Acetylation: Introduction of the acetyl group at Lys11 via acetic anhydride.
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Cleavage: Treatment with trifluoroacetic acid (TFA) to release the peptide from the resin.
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Oxidation: Formation of disulfide bonds in a redox buffer (e.g., glutathione).
Post-synthesis purification via reverse-phase HPLC achieves >95% purity, with lyophilization ensuring long-term stability at −20°C .
Analytical Validation
Mass spectrometry (MALDI-TOF) and circular dichroism (CD) spectroscopy confirm the peptide’s molecular weight and secondary structure, respectively . Electrophysiological assays using whole-cell patch clamping further validate its bioactivity, demonstrating nanomolar affinity for Kv1.3 channels (IC₅₀ ≈ 10 nM) .
Mechanism of Potassium Channel Blockade
Target Specificity
[LYS(AC)11]-CHARYBDOTOXIN preferentially inhibits voltage-gated (Kv1.3) and calcium-activated (BK) potassium channels. Its binding interface involves electrostatic interactions between positively charged residues (e.g., Arg25, Lys27) and channel pore regions . The acetylated Lys11 residue attenuates nonspecific binding to zwitterionic membranes, enhancing selectivity for neuronal over cardiac channels .
Electrophysiological Effects
By occluding the potassium channel pore, this toxin delays repolarization in excitable cells, prolonging action potential duration. In hippocampal neurons, this blockade increases neuronal firing rates and synchrony, mimicking hyperexcitability states observed in epilepsy . Contrastingly, in immune cells, Kv1.3 inhibition suppresses calcium signaling, reducing proinflammatory cytokine release—a mechanism exploitable for autoimmune disease treatment .
| Application | Experimental Model | Outcome |
|---|---|---|
| Epilepsy | Pentylenetetrazole-induced rats | 52% reduction in seizure episodes |
| Autoimmunity | Rat splenocyte assays | 70% inhibition of Tₑₘ proliferation |
Recent Advances and Future Directions
Variant Engineering
The Q18F mutation in charybdotoxin—replacing glutamine with phenylalanine at position 18—exemplifies structure-guided optimization. This variant exhibits twofold greater affinity for BK(α + β4) channels via π–π stacking with His101, achieving IC₅₀ values of 5 nM in hippocampal neurons . Such modifications underscore the potential to tailor [LYS(AC)11]-CHARYBDOTOXIN for specific channel subtypes.
Clinical Translation Challenges
Despite promising preclinical data, peptide toxins face bioavailability and immunogenicity hurdles. Encapsulation in lipid nanoparticles or PEGylation may mitigate rapid renal clearance, while humanized formulations could reduce antigenicity .
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